Dibenzo[b,j]fluoranthene
Overview
Description
Dibenzo[b,j]fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is a member of the fluoranthene family, which is characterized by its planar molecular structure and aromaticity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[b,j]fluoranthene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular Friedel-Crafts cyclization of biaryl compounds. This reaction often requires the use of strong acids such as aluminum chloride (AlCl3) as a catalyst and high temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve the extraction from coal tar, a byproduct of coal processing. This method leverages the presence of PAHs in coal tar and involves fractional distillation and purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Dibenzo[b,j]fluoranthene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its hydrogenated forms using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions are common, where substituents such as nitro groups or halogens are introduced using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated forms of this compound.
Substitution: Nitro-dibenzo[b,j]fluoranthene, bromo-dibenzo[b,j]fluoranthene.
Scientific Research Applications
Dibenzo[b,j]fluoranthene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their interactions with various reagents.
Biology: Research on its biological effects, including its potential carcinogenicity and interactions with biological molecules.
Medicine: Investigations into its potential use in drug development and its effects on human health.
Mechanism of Action
The mechanism of action of dibenzo[b,j]fluoranthene involves its interaction with cellular components, leading to various biological effects. It can form DNA adducts through metabolic activation, which may result in mutations and carcinogenesis. The compound’s planar structure allows it to intercalate into DNA, disrupting normal cellular processes .
Comparison with Similar Compounds
- Benzo[a]fluoranthene
- Benzo[b]fluoranthene
- Benzo[k]fluoranthene
- Benzo[e]fluoranthene
Comparison: Dibenzo[b,j]fluoranthene is unique due to its specific arrangement of benzene rings, which influences its chemical reactivity and biological interactions. Compared to other fluoranthenes, it may exhibit different levels of carcinogenicity and environmental persistence .
Properties
IUPAC Name |
hexacyclo[11.10.1.03,8.09,24.014,23.015,20]tetracosa-1,3,5,7,9(24),10,12,14(23),15,17,19,21-dodecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14/c1-4-9-18-15(6-1)12-13-20-22-14-16-7-2-3-8-17(16)19-10-5-11-21(23(18)20)24(19)22/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGLBVYJRMXXCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C4C3=CC6=CC=CC=C56 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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